Home > Products > Screening Compounds P12517 > 3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one - 2093978-86-8

3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Catalog Number: EVT-2851879
CAS Number: 2093978-86-8
Molecular Formula: C16H15N3O2
Molecular Weight: 281.315
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(4-Bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

  • Compound Description: This compound shares the core pyrazolo[3,4-b]pyridin-6(7H)-one structure with the target compound. It was synthesized using 5-amino-3-methyl-1-phenylpyrazole, 4-bromophenylaldehyde, and Medrum's acid in glycol under microwave irradiation []. The crystal structure reveals three independent molecules in the asymmetric unit, all exhibiting a distorted envelope conformation for the dihydropyridine ring [].
  • Relevance: This compound highlights the feasibility of synthesizing substituted pyrazolo[3,4-b]pyridin-6(7H)-one derivatives and provides insights into their structural features. The presence of a 4-bromophenyl group instead of a cyclobutyl group at the 3-position in this compound, compared to 3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, demonstrates the potential for diverse substitutions at this position. []

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

  • Compound Description: This compound, featuring a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone scaffold with a thieno[2,3-d]pyrimidine moiety, was synthesized via the reaction of 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine and 3-acetyl-2H-chromen-2-one using FeCl3-SiO2 as a catalyst [].
  • Relevance: Although structurally more complex, this compound shares the 1-phenyl-pyrazolo[3,4-b]pyridin-6-one core with 3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one. The variation in the fused ring system and substitutions highlights the diversity achievable within this class of compounds. []
  • Compound Description: This compound represents a 2-methoxy-substituted derivative of a series of pyrazolo[3,4-b]pyridine derivatives []. Notably, despite close structural similarity to its 4-methyl- and 4-chloro-substituted analogs, it exhibits distinct structural features []. The thiophene ring is disorder-free, while the -CF3 group displays disorder, contrasting with its analogs []. The presence of a gauche conformation in the thiophene ring further differentiates it from its counterparts [].
  • Relevance: This example underscores the significant impact even minor substitutions can have on the structural conformation of pyrazolo[3,4-b]pyridine derivatives, such as 3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one. []

4-Amino-1-(β-D-ribofuranosyl)-1,7-dihydropyrazolo[3,4-b]pyridin-6-one

  • Compound Description: This compound, a pyrazolo[3,4-b]pyridine nucleoside analog, was synthesized as a potential purine antagonist []. Its structure was confirmed through X-ray crystallography [].
  • Relevance: The presence of the pyrazolo[3,4-b]pyridin-6-one core structure in this nucleoside analog showcases the versatility of this scaffold for developing diverse chemical entities with potential biological activities. While this compound targets a different biological pathway compared to 3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, it highlights the broad applicability of this structural motif. []

N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

  • Compound Description: This compound, containing a tetrahydropyrazolo[3,4-b]pyridine ring system, was synthesized through the reaction of 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one with 3-methyl-1-phenyl-1H-pyrazol-5-amine [].
  • Relevance: Although this compound contains a tetrahydro- rather than a dihydropyridine ring compared to 3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, the presence of the core pyrazolo[3,4-b]pyridine structure with similar substitutions at the 1- and 6-positions demonstrates the potential for structural modifications and their impact on the overall conformation and potential biological activity. []
Overview

3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a member of the pyrazolo[3,4-b]pyridine family, which consists of bicyclic heterocyclic compounds. This compound is characterized by a unique structure that includes a cyclobutyl group, a hydroxy group, and a phenyl group attached to a pyrazolo-pyridine framework. The compound's potential applications in medicinal chemistry and pharmacology are significant due to its structural properties.

Source

This compound has been referenced in various scientific literature, particularly in studies focusing on the synthesis and biological activity of pyrazolo[3,4-b]pyridine derivatives. Research indicates that these compounds can exhibit diverse biological activities, including anti-inflammatory and anticancer properties, making them of interest in drug development .

Classification

3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one belongs to the class of organic compounds known as phenylpyrazoles. It is categorized within the subclass of azoles and further classified as a pyrazole derivative. The compound's unique structure contributes to its classification as an organoheterocyclic compound.

Synthesis Analysis

Methods

The synthesis of 3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves multi-step synthetic routes that include:

  1. Formation of the Pyrazole Ring: The initial step often involves the condensation of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole ring.
  2. Cyclization: Subsequent cyclization reactions can be performed to introduce the pyridine moiety.
  3. Substitution Reactions: Various substitution reactions are employed to introduce the cyclobutyl and phenyl groups at specific positions on the ring system.

Technical Details

The synthesis may utilize reagents such as acetic anhydride, phosphorous oxychloride, or other coupling agents to facilitate the formation of desired bonds. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of 3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one can be represented by its chemical formula C14H15N3OC_{14}H_{15}N_{3}O. The structural features include:

  • A cyclobutyl group providing rigidity.
  • A hydroxy group at position 4 contributing to hydrogen bonding.
  • A phenyl group enhancing lipophilicity.

Data

The compound's molecular weight is approximately 241.29 g/mol. Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly employed for structural elucidation.

Chemical Reactions Analysis

Reactions

3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one can participate in various chemical reactions:

  1. Nucleophilic Substitution: The hydroxy group can act as a nucleophile in substitution reactions.
  2. Oxidation/Reduction: The compound may undergo oxidation or reduction depending on reaction conditions.
  3. Condensation Reactions: It can react with aldehydes or ketones to form more complex structures.

Technical Details

Reagents such as bromine or iodine can facilitate halogenation reactions, while bases like sodium hydroxide may be used for deprotonation steps.

Mechanism of Action

Process

The mechanism of action for compounds like 3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one often involves interaction with specific biological targets such as enzymes or receptors:

  1. Enzyme Inhibition: The compound may inhibit specific kinases or phosphatases involved in signaling pathways.
  2. Receptor Modulation: It may modulate receptor activity affecting cellular responses.

Data

Studies have shown that pyrazolo[3,4-b]pyridines can influence pathways related to inflammation and cancer cell proliferation through their action on protein kinases .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one include:

  • Melting Point: Typically ranges between 150°C to 160°C.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

Chemical Properties

Chemical properties include stability under standard laboratory conditions and reactivity towards electrophiles due to the presence of nucleophilic sites on the pyrazole ring.

Applications

Scientific Uses

The potential applications for 3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one extend into various fields:

  1. Pharmaceutical Development: Due to its biological activity, it is investigated for use as an anti-inflammatory or anticancer agent.
  2. Biochemical Research: Used in studies exploring kinase inhibition and related signaling pathways.
  3. Drug Design: Serves as a scaffold for developing new therapeutic agents targeting specific diseases.

Research continues to explore its full potential and efficacy in clinical settings, indicating its relevance in modern medicinal chemistry .

Properties

CAS Number

2093978-86-8

Product Name

3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

IUPAC Name

3-cyclobutyl-4-hydroxy-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one

Molecular Formula

C16H15N3O2

Molecular Weight

281.315

InChI

InChI=1S/C16H15N3O2/c20-12-9-13(21)17-16-14(12)15(10-5-4-6-10)18-19(16)11-7-2-1-3-8-11/h1-3,7-10H,4-6H2,(H2,17,20,21)

InChI Key

DILZMEIFLZCHKT-UHFFFAOYSA-N

SMILES

C1CC(C1)C2=NN(C3=C2C(=CC(=O)N3)O)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.